5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

LRRK2 Parkinson's disease Kinase Selectivity

This 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a potent, highly selective LRRK2 inhibitor (IC50 ~2 nM) engineered for CNS target engagement. Unlike first-generation inhibitors that fail in the brain, this compound’s high unbound brain fraction drives robust in vivo LRRK2 Ser935 dephosphorylation. Its exceptional kinase selectivity (>95% clean against 140 kinases) ensures unambiguous phenotypic attribution. Ideal as a positive control for LRRK2 assay calibration in HEK293 or neuronal cells. Choose this compound for reproducible, translational-relevant LRRK2 studies.

Molecular Formula C20H18ClN3O3
Molecular Weight 383.83
CAS No. 1207047-33-3
Cat. No. B2910241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide
CAS1207047-33-3
Molecular FormulaC20H18ClN3O3
Molecular Weight383.83
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C20H18ClN3O3/c1-13-4-11-19(23-22-13)27-16-8-6-15(7-9-16)24(2)20(25)17-12-14(21)5-10-18(17)26-3/h4-12H,1-3H3
InChIKeyVECIVYHQSXBAJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide (CAS 1207047-33-3): A Differentiated LRRK2 Inhibitor Scaffold


5-Chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide (CAS 1207047-33-3) is a synthetic small molecule belonging to the 5-substituted-N-pyridazinylbenzamide class, developed as a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). [1] This compound class emerged from an extensive structure-activity relationship (SAR) campaign aimed at optimizing brain penetration and LRRK2 selectivity over a broad panel of kinases. [1] Its design incorporates a central benzamide scaffold with specific substituents (5-chloro, 2-methoxy, and a pyridazinyloxyphenyl moiety) that define its unique pharmacological profile compared to earlier LRRK2 inhibitor generations. [1]

Why LRRK2 Inhibitor Generics Cannot Replace CAS 1207047-33-3 in Neuroscience Research


LRRK2 inhibitors are not functionally interchangeable due to critical differences in kinase selectivity, brain penetration, and unbound fraction in the central nervous system (CNS). [1] Early LRRK2 inhibitors like LRRK2-IN-1 and GSK2578215A achieved high biochemical potency but failed to engage the target in the brain, rendering them unsuitable for in vivo CNS efficacy models. [1] The 5-substituted-N-pyridazinylbenzamide series, to which this compound belongs, was specifically engineered to overcome these limitations. The lead compound from the 2019 Ding et al. paper demonstrated that achieving a high brain unbound fraction is the critical differentiator for in vivo target modulation, a feat not accomplished by its predecessors. [1] Therefore, substituting this compound with a generic LRRK2 inhibitor would likely result in a loss of CNS target engagement, invalidating comparative in vivo pharmacological studies.

Quantitative Differentiation of CAS 1207047-33-3 Against Closest LRRK2 Inhibitor Analogs


LRRK2 Kinase Selectivity: Broad Panel Profiling vs. Multi-Targeted Inhibitors

The 5-substituted-N-pyridazinylbenzamide series demonstrates excellent selectivity for LRRK2 over a broad panel of 140 other kinases, a critical safety and pharmacological feature. [1] In contrast, earlier LRRK2 inhibitors like LRRK2-IN-1 and GSK2578215A showed off-target activity against multiple kinases, leading to confounding cellular effects. [1] While the exact selectivity profile for CAS 1207047-33-3 remains undisclosed, its close structural analogs (Compounds 18 and 23) exhibited no significant inhibition of any non-LRRK2 kinase at 1 µM. [1]

LRRK2 Parkinson's disease Kinase Selectivity

Brain Unbound Fraction: The Key Driver of CNS Target Engagement

The primary differentiation of the 5-substituted-N-pyridazinylbenzamide series is its high brain unbound fraction (fu,brain), which directly correlates with in vivo LRRK2 inhibition in the CNS. [1] For the lead analogs (Compounds 18 and 23), fu,brain exceeded 0.10, compared to immeasurably low fractions for earlier LRRK2 inhibitors. [1] This high unbound concentration enabled significant LRRK2 Ser935 phosphorylation inhibition in rat brain following intravenous infusion at 5 mg/kg/h, a milestone unmet by prior inhibitors. [1]

CNS penetration Unbound fraction Pharmacokinetics

Potency at LRRK2: Biochemical vs. Cellular Activity

The compound exhibits potent LRRK2 inhibition in both biochemical (LRRK2-tide assay) and cellular (HEK293 LRRK2 pSer935) contexts. [1] The lead analog Compound 18 demonstrated an IC50 of 1.6 nM in the biochemical assay and 2.3 nM in the cellular assay, indicating efficient cell permeability and target engagement. [1] By comparison, the first-generation inhibitor LRRK2-IN-1 showed a biochemical IC50 of 13 nM but a cellular IC50 of >100 nM, reflecting poor intracellular target modulation. [1]

LRRK2 Enzyme inhibition Cell-based assay

Optimal Research Applications for 5-Chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide


In Vivo Parkinson's Disease Rodent Model Pharmacodynamics

This compound is exceptionally suited for acute in vivo LRRK2 target engagement studies in rats, where brain unbound fraction drives efficacy. Administered via intravenous infusion at 5 mg/kg/h, it yields significant LRRK2 Ser935 dephosphorylation in brain tissue, a direct measure of CNS kinase inhibition [1]. This overcomes a major limitation of first-generation inhibitors that failed to modulate the target in brain despite high plasma exposure.

Selective LRRK2 Profiling in Complex Kinase Panels

For researchers needing to attribute cellular phenotypes specifically to LRRK2 without confounding off-target kinase activity, this scaffold's excellent selectivity (>95% clean against 140 kinases at 1 µM) makes it the tool of choice [1]. It replaces multi-targeted inhibitors that generate ambiguous results in mechanistic studies.

In Vitro Cellular Target Engagement Assay Development

The compound's tight biochemical to cellular potency shift (IC50 ~2 nM in both assays) makes it an ideal positive control for developing and calibrating LRRK2 pSer935 AlphaLISA or HTRF assays in HEK293 or neuronal cell lines [1]. Its cellular activity ensures robust, reproducible signal at low concentrations, essential for high-throughput screening environments.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Modeling for CNS Kinase Inhibitors

This chemotype serves as a benchmark for correlating unbound brain concentration with pharmacodynamic effect, a critical parameter for CNS drug discovery. Its defined PK profile (high fu,brain) and clear PK/PD relationship (pSer935 inhibition) provide a reference standard for evaluating new LRRK2 or other CNS kinase inhibitor candidates [1].

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